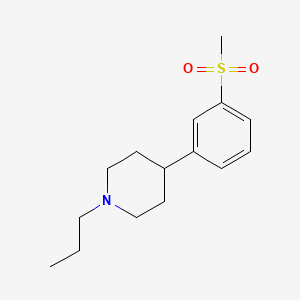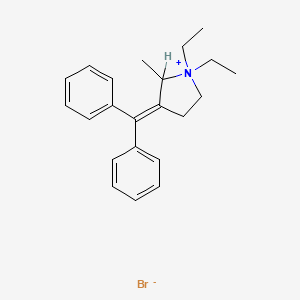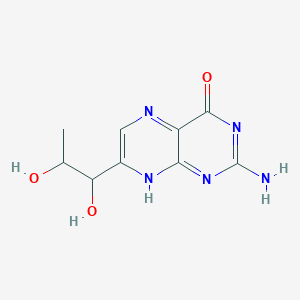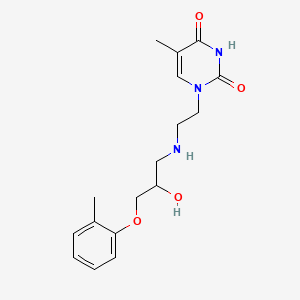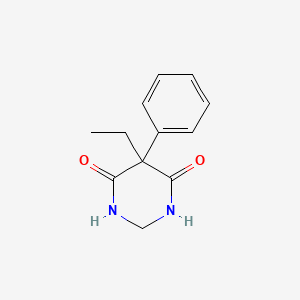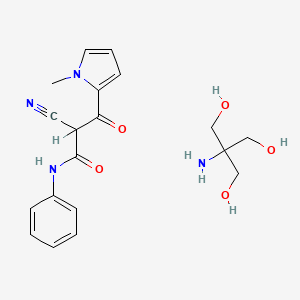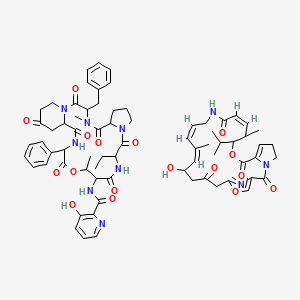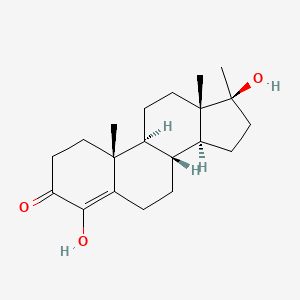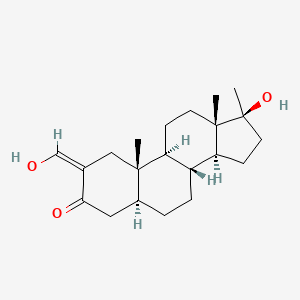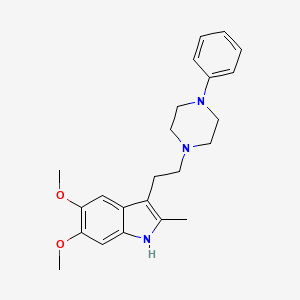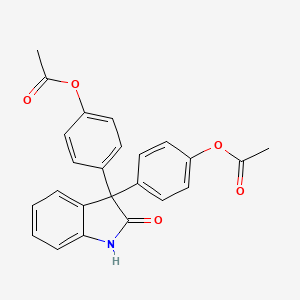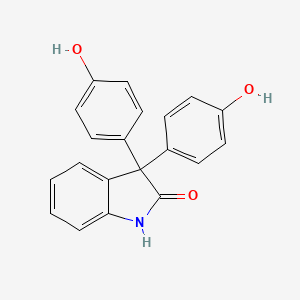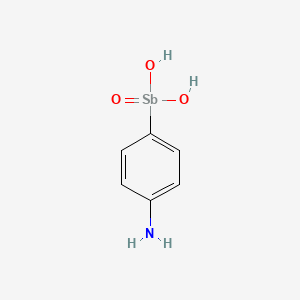
Neostibosan
Übersicht
Beschreibung
Neostibosan is an arsenic-containing parasitic agent . It is one of the therapeutically important organic antimonials . It has been found that the antimony in Neostibosan is localized to a great extent in the liver and a high concentration of antimony is attained in the spleen .
Synthesis Analysis
The synthesis of Neostibosan involves chemical processes that lead to its composition, structure, and desired properties . The process is typically carried out by retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .
Molecular Structure Analysis
The molecular structure of Neostibosan is represented by the chemical formula C6H8NO3Sb . The exact mass is 262.95 and the molecular weight is 263.894 .
Chemical Reactions Analysis
Neostibosan, being an organic antimonial, plays a role in various chemical reactions. For instance, following a single injection of Neostibosan, it was found that the antimony is localized to the greatest extent in the liver with all drugs .
Wissenschaftliche Forschungsanwendungen
Chemotherapy of Filarial Infections
Neostibosan has been found effective in the chemotherapy of filarial infections. In cotton rats infected with the filarial worm Litomosoides carinii, Neostibosan led to the killing of adult parasites and the gradual disappearance of microfilariae from the blood (Culbertson & Rose, 1944).
Treatment of Multiple Myeloma
A study reported the use of Neostibosan in controlling bleeding and reducing hyperglobulinemia in patients with multiple myeloma. The drug also contributed to the regression of palpable tumors in some patients (Rubinstein, 1949).
Therapy of Visceral Leishmaniasis
Neostibosan was identified as a key drug in the routine evaluation of therapies for visceral leishmaniasis in hamsters. It was found to be superior to other antimonials and non-metallic organic compounds in this context (van Dyke & Gellhorn, 1946).
Treatment of Kala-Azar in Hamsters
In the treatment of kala-azar in Chinese hamsters, Neostibosan demonstrated effectiveness. It was compared with solustibosan, another antimonial drug, to assess its curative impact (Wang, 1939).
Experimental Kala-Azar Studies
Further studies on Chinese hamsters, both normal and infected with kala-azar, revealed insights into the dosage and toxicity levels of Neostibosan, contributing to understanding its therapeutic potential and safety limits (Wang & Lee, 1938).
Chemotherapy of Human Filarial Infections
In human subjects, Neostibosan showed varied results in treating filarial infections such as W. bancrofti, L. loa, and O. volvulus. While some patients lost their infections post-treatment, others showed no significant improvement (Culbertson & Rose, 1947).
Impact on Kala-Azar Incidence in Malta
Areview of Kala-azar cases in Malta between 1947 and 1962 highlighted Neostibosan as a safe and effective treatment. There were no relapses and a very low mortality rate observed with its use (Cachia & Fenech, 1964).
Treatment of Schistosomiasis Mansoni
Neostibosan demonstrated parasitotropic effects in treating Schistosomiasis mansoni. Although the cure rate was modest, the drug significantly reduced the number of schistosome eggs in stools (Hernandez-Morales, Oliver-González, & Pratt, 1946).
Visceral Leishmaniasis Treatment
Neostibosan, also referred to as stibosamine, was used in the treatment of visceral leishmaniasis (VL). However, its usage has been reevaluated due to concerns about drug resistance and toxicity (Erduran, 2006).
Complications in Kala-Azar Treatment
In the treatment of kala-azar, acute agranulocytosis, a complication associated with drugs like neostibosan, was observed in some patients. This highlighted the need for cautious use of the drug in certain conditions (Zia & Forkner, 1934).
Safety And Hazards
Neostibosan, like other antimonials, can have toxic effects. It is found to be localized to a great extent in the liver and a high concentration of antimony is attained in the spleen . Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
(4-aminophenyl)stibonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.2H2O.O.Sb/c7-6-4-2-1-3-5-6;;;;/h2-5H,7H2;2*1H2;;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPWTTIYIIOESZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[Sb](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO3Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203953 | |
| Record name | Neostibosan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neostibosan | |
CAS RN |
554-76-7 | |
| Record name | 4-(Dihydroxyoxidostibino)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neostibosan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neostibosan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-AMINOBENZENESTIBONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HBU9HP3EK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



